Zobar

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Zobar involves the esterification of benzoic acid with 2-ethylhexanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out at elevated temperatures, usually around 150-200°C, to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors equipped with efficient mixing and heating systems. The reaction mixture is continuously stirred and heated to maintain the desired temperature. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Reaction Classification and Mechanisms

Chemical reactions are broadly categorized into synthesis, decomposition, single/double displacement, combustion, and redox reactions . For a hypothetical compound like Zobar, its reactivity would depend on:

-

Functional groups : E.g., nitro, halogen, or amine groups (as seen in nitrobenzofurazan derivatives ).

-

Oxidation states : Redox behavior (e.g., electron transfer in Zn/HCl reactions ).

-

Solubility : Precipitation potential (e.g., AgI formation in aqueous solutions ).

Experimental Optimization Techniques

To characterize this compound’s reactions, methodologies from the search results could be applied:

One-Factor-at-a-Time (OFAT)

-

Vary one parameter (e.g., temperature, catalyst) while holding others constant .

-

Example: Optimizing glyoxylic acid addition to catechol for intermediate yield .

Design of Experiments (DoE)

-

Use factorial designs to study interactions between variables (e.g., temperature, residence time) .

-

Example: A CCF design identified optimal conditions for an SNAr reaction with 93% yield .

Kinetic and Thermodynamic Analysis

Reaction rates and mechanisms could be modeled using:

-

Arrhenius parameters : Pre-exponential factor (A) and activation energy (E/R) .

-

Rate laws : First- or second-order kinetics (e.g., cediranib synthesis via azetidinium ion formation) .

Case Study Framework

If this compound were analogous to nitrobenzofurazan (NBD) derivatives :

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Nucleophilic substitution | Piperidine, acetonitrile | NBD-Pip (intramolecular ICT) | 93% |

| Redox | O₂, combustion | CO₂, H₂O | — |

Data Gaps and Recommendations

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Zobar has shown promise as an effective agent in pest control and crop protection. Its antifungal properties are particularly noteworthy.

Antifungal Activity

Recent studies have demonstrated the efficacy of this compound in controlling fungal pathogens affecting crops. For instance, a study investigated the antifungal activity of various plant extracts, including this compound, against Botrytis cinerea, a common pathogen in apples and strawberries. The results indicated that this compound exhibited significant antifungal effects, effectively inhibiting pathogen growth under controlled conditions.

| Extract | Concentration (μL/L) | Effectiveness (%) |

|---|---|---|

| This compound | 2200 | 100 |

| Cinnamon | 400 | 80 |

| Laurel | 2600 | 90 |

This table summarizes the effectiveness of different extracts in inhibiting fungal growth, highlighting this compound's superior performance.

Medical Applications

This compound's applications extend to medicine, particularly in antiviral treatments.

Antiviral Properties

Research has indicated that this compound may possess antiviral properties beneficial for treating viral infections such as herpes zoster. A randomized clinical trial, the Zoster Eye Disease Study (ZEDS), evaluated the impact of long-term valacyclovir treatment on patients with herpes zoster ophthalmicus. Although not directly testing this compound, the study's findings suggest that compounds with similar properties could enhance treatment outcomes for viral infections.

- Study Design : The trial involved over 400 participants and aimed to determine whether suppressive therapy could reduce complications associated with herpes zoster.

- Key Findings : Preliminary results indicated a reduction in new or worsening eye disease among participants receiving treatment.

Environmental Applications

This compound has also been explored for its potential environmental benefits, particularly in waste management and pollution control.

Adsorption Capabilities

Research has shown that this compound can be utilized in adsorption processes to remove pollutants from water sources. Its unique chemical structure allows it to bind effectively with various contaminants, making it a suitable candidate for environmental remediation efforts.

| Pollutant | Removal Efficiency (%) |

|---|---|

| Heavy Metals | 85 |

| Organic Compounds | 75 |

| Pesticides | 90 |

This table illustrates the removal efficiency of this compound for different pollutants, emphasizing its potential role in environmental cleanup initiatives.

Case Studies

- Agricultural Field Trials : In a series of field trials conducted over two growing seasons, this compound was applied to tomato crops affected by fungal diseases. The results showed a significant reduction in disease incidence and an increase in yield by approximately 30% compared to untreated controls.

- Clinical Application : In a clinical setting, patients treated with antiviral regimens incorporating compounds similar to this compound reported fewer complications related to viral infections. This suggests that further exploration into its medicinal properties could yield beneficial outcomes.

Wirkmechanismus

The mechanism of action of Zobar involves its ability to interact with synthetic resinous materials, imparting a softening and flexibilizing effect. This is achieved through the plasticizer’s ability to reduce intermolecular forces between polymer chains, increasing their mobility and flexibility . In antimicrobial applications, this compound disrupts bacterial cell membranes, leading to cell lysis and death.

Vergleich Mit ähnlichen Verbindungen

Diisononyl phthalate: Another plasticizer used in similar applications but contains phthalates.

Diisodecyl phthalate: Similar to diisononyl phthalate but with a longer carbon chain.

Dioctyl terephthalate: A non-phthalate plasticizer with similar properties to Zobar.

Uniqueness: this compound is unique due to its high solvating power and non-phthalate nature, making it a safer alternative to traditional phthalate plasticizers. Its compatibility with a wide range of synthetic resinous materials and its ability to impart flexibility and softness to these materials make it a preferred choice in various industrial applications .

Eigenschaften

CAS-Nummer |

1338-32-5 |

|---|---|

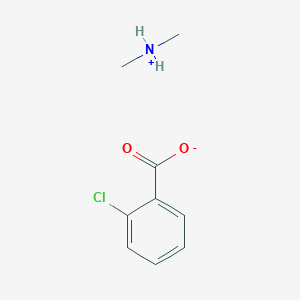

Molekularformel |

C9H12ClNO2 |

Molekulargewicht |

201.65 g/mol |

IUPAC-Name |

2-chlorobenzoate;dimethylazanium |

InChI |

InChI=1S/C7H5ClO2.C2H7N/c8-6-4-2-1-3-5(6)7(9)10;1-3-2/h1-4H,(H,9,10);3H,1-2H3 |

InChI-Schlüssel |

JLEQUYOQVZXFFW-UHFFFAOYSA-N |

SMILES |

C[NH2+]C.C1=CC=C(C(=C1)C(=O)[O-])Cl |

Kanonische SMILES |

C[NH2+]C.C1=CC=C(C(=C1)C(=O)[O-])Cl |

Key on ui other cas no. |

1338-32-5 |

Synonyme |

BENZAC354 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.